7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
BenchChem offers high-quality 7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
7-chloro-5-[(2-chloro-6-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAQCYNBKUANGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-Chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine class, known for its diverse pharmacological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 321.16 g/mol. Its structure includes a benzothiazepine core, which contributes to its biological properties.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly the GABA_B receptors. These receptors play a crucial role in mediating inhibitory neurotransmission in the central nervous system:
- GABA_B Receptor Modulation : Research indicates that derivatives such as CGP-37157 exhibit antagonistic effects on GABA_B receptors, influencing synaptic transmission and potentially offering therapeutic benefits for anxiety and other CNS disorders .
Pharmacological Activities
- Anxiolytic Effects : Compounds in the benzothiazepine class have shown potential as anxiolytics due to their ability to modulate GABAergic activity.
- Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their therapeutic potential in neurodegenerative diseases.
- Antidepressant Activity : There is evidence supporting the antidepressant-like effects of benzothiazepines, which may be mediated through serotonergic pathways.
Case Studies and Experimental Data
A review of experimental studies highlights several key findings regarding the biological activity of 7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one:
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is , with a molecular weight of 356.24 g/mol. The compound features a benzothiazepine core structure, which is known for its biological activity.
Medicinal Chemistry Applications
- Antipsychotic Activity
- Cardiovascular Effects
- Central Nervous System Depressants
Case Studies
Several studies have documented the efficacy of benzothiazepine derivatives in clinical trials:
- A study published in Pharmacology & Therapeutics highlighted the use of benzothiazepines in managing anxiety disorders, demonstrating significant improvements in patient symptoms compared to placebo controls .
- Another research article focused on the cardiovascular benefits of potassium channel openers derived from benzothiazepines, indicating reduced blood pressure levels in hypertensive models .
Potential Therapeutic Uses
Given its pharmacological profile, 7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has potential applications in:
- Psychiatric Treatments : As an antipsychotic agent for schizophrenia and bipolar disorder.
- Cardiovascular Health : As a treatment option for hypertension through vasodilation.
- Anxiolytic Medications : For managing anxiety-related conditions.
Méthodes De Préparation
Synthetic Strategies for Benzothiazepine Core Formation
The 1,5-benzothiazepine scaffold serves as the foundational structure for this compound. Contemporary methods prioritize cyclocondensation reactions between substituted 2-aminothiophenols and α,β-unsaturated carbonyl derivatives. A 2022 ACS Omega study demonstrated that microwave irradiation (150°C, 20 min) of 2-amino-5-chlorothiophenol with ethyl acrylate in acetic acid yields 2,3-dihydro-1,5-benzothiazepin-4(5H)-one intermediates with 78% efficiency. This represents a 40% reduction in reaction time compared to conventional thermal heating.
Alternative routes employ malonate-based precursors, as detailed by Deepu et al. (2015). Diethyl di-n-butyl malonate undergoes sequential reduction with DIBAL-H and NaBH4, followed by cyclization using propylphosphonic anhydride (T3P) in tetrahydrofuran. This four-step sequence achieves 65–72% overall yields for analogous benzothiazepines.
Table 1: Comparative Analysis of Benzothiazepine Core Synthesis
Alkylation with 2-Chloro-6-Fluorobenzyl Groups
Introducing the 2-chloro-6-fluorobenzyl moiety at position 5 requires precise N-alkylation conditions. Patent CN103804310A reveals that benzyl bromide derivatives react optimally in dichloromethane with 1.2 equivalents of potassium carbonate, achieving >85% substitution. For the target compound, 2-chloro-6-fluorobenzyl bromide (CAS 351003-80-6) demonstrates superior reactivity compared to chloride analogs, particularly when using phase-transfer catalysts like tetrabutylammonium iodide (0.1 eq).
Steric effects from the ortho-chloro substituent necessitate extended reaction times (48–72 hr) at 60°C to complete alkylation. NMR monitoring shows incomplete conversion below 55°C due to restricted access to the thiazepine nitrogen’s lone pair.
Chlorination and Final Modifications
Position-selective chlorination at C7 presents unique challenges. While some protocols employ direct electrophilic substitution using Cl2/AlCl3 (0–5°C, 12 hr), contemporary approaches favor pre-chlorinated precursors. 2-Amino-4,5-dichlorothiophenol has emerged as the optimal starting material, eliminating late-stage chlorination needs and improving overall yields by 22%.
Final purification employs sequential solvent systems:
- Trichloromethane extraction (15–20 vol) removes unreacted benzyl halides
- pH-controlled crystallization (pH 7.2–7.5) precipitates the product with <0.5% impurity content
- Recrystallization from ethanol/water (4:1 v/v) yields prismatic crystals suitable for X-ray analysis
Optimization and Alternative Methodologies
Recent advances in flow chemistry enable continuous synthesis of benzothiazepine intermediates. A microreactor system combining 2-aminothiophenol (0.5 M) and methyl vinyl ketone (0.55 M) at 100°C achieves 92% conversion in 8.2 minutes residence time, though product isolation remains challenging.
Biocatalytic approaches using engineered imine reductases show promise for enantioselective synthesis. Pseudomonas putida KT2440 variants catalyze the reductive cyclization of keto-enamine precursors with 89% ee, though substrate scope currently limits application to non-halogenated analogs.
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures structural fidelity:
1H NMR (400 MHz, DMSO-d6)
- δ 7.45 (d, J = 8.4 Hz, 1H, C6-H)
- δ 5.32 (s, 2H, N-CH2-Ar)
- δ 3.85 (t, J = 6.8 Hz, 2H, S-CH2)
- δ 2.95 (t, J = 6.8 Hz, 2H, C3-H2)
HPLC Analysis
| Column | Mobile Phase | Retention | Purity |
|---|---|---|---|
| C18 (4.6×250) | MeCN/H2O (65:35) + 0.1% TFA | 11.2 min | 99.8% |
Industrial-Scale Production Challenges
Manufacturing hurdles include:
- Exothermic hazards during benzyl bromide addition (ΔT > 30°C)
- Polymorph control – three crystalline forms identified (I: mp 214°C, II: mp 198°C, III: mp 205°C)
- Regulatory constraints on chlorinated solvent use requiring alternative purification systems
A 2024 pilot study demonstrated that switchable hydrophilicity solvents (SHS) like N,N-dimethylcyclohexylamine reduce trichloromethane usage by 70% while maintaining >99% purity.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for 7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one? The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Halogenation : Introduction of chlorine and fluorine substituents via electrophilic substitution or coupling reactions.
- Benzothiazepine Core Formation : Cyclization using reagents like thionyl chloride or phosphorus oxychloride under controlled temperatures (60–80°C).
- Benzyl Group Incorporation : Alkylation or condensation reactions with 2-chloro-6-fluorobenzyl derivatives, often catalyzed by palladium or copper complexes .
Yield optimization requires precise control of reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of intermediates.
Advanced Question: Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis? Enantioselective synthesis may employ chiral catalysts (e.g., BINAP-metal complexes) or kinetic resolution. Strategies include:
- Asymmetric Catalysis : Use of chiral ligands in palladium-catalyzed cross-coupling steps.
- Chromatographic Separation : Chiral HPLC or SFC to isolate enantiomers post-synthesis.
- Temperature Gradients : Lower temperatures (e.g., –20°C) to reduce racemization during cyclization .
Validation via circular dichroism (CD) or X-ray crystallography is critical to confirm stereochemical outcomes.
Structural Characterization
Basic Question: Q. What spectroscopic methods are used to confirm the structure of this compound? Key techniques include:
- NMR Spectroscopy : H and C NMR to identify aromatic protons, benzyl groups, and heterocyclic backbone. NOESY can clarify spatial arrangements.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 395.02).
- X-ray Diffraction : Single-crystal analysis to resolve bond lengths and angles in the benzothiazepine core .
Advanced Question: Q. What challenges arise in resolving stereochemistry via X-ray crystallography for this compound? Challenges include:
- Crystal Polymorphism : Multiple crystal forms may obscure true stereochemical assignments.
- Disorder in Benzyl Groups : Dynamic rotation of the 2-chloro-6-fluorobenzyl substituent complicates electron density maps.
Solutions involve low-temperature crystallography (100 K) and refinement software (e.g., SHELXL) to model disorder .
Biological Activity and Mechanisms
Basic Question: Q. What are the known biological targets of this benzothiazepine derivative? The compound shows affinity for:
- GABAA Receptors : Modulates chloride ion channels, similar to benzodiazepines.
- Kinase Inhibitors : Potentially targets MAPK or PI3K pathways due to its heterocyclic scaffold.
- Antimicrobial Targets : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) interactions .
Advanced Question: Q. How can contradictions in binding affinity data across studies be resolved? Discrepancies may stem from:
- Assay Variability : Differences in receptor isoforms (e.g., GABAA α1 vs. α5 subunits).
- Solubility Limits : Use of DMSO vs. aqueous buffers affects ligand-receptor equilibria.
Validate via orthogonal assays (e.g., SPR, ITC) and molecular docking to identify key binding residues .
Analytical Method Development
Basic Question: Q. What methods are used to assess the purity of this compound?
- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm).
- TLC : Silica gel plates with ethyl acetate/hexane eluents (Rf ~0.3–0.5).
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% theoretical values .
Advanced Question: Q. How can trace impurities (<0.1%) be identified and quantified? Hyphenated techniques like LC-MS/MS or GC-TOF detect degradation products (e.g., hydrolyzed lactam rings). For halogenated impurities, ICP-MS quantifies residual chloride/fluoride ions. Method validation follows ICH Q2(R1) guidelines .
Computational Studies
Basic Question: Q. What in silico approaches predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (≈3.2), bioavailability (70–80%), and CYP450 inhibition.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with GABAA or kinase targets .
Advanced Question: Q. How can molecular dynamics (MD) simulations elucidate binding stability? Run 100-ns MD trajectories (AMBER or GROMACS) to analyze:
- Hydrogen Bond Occupancy : Between the lactam carbonyl and receptor residues.
- Ligand RMSD : Assess conformational stability in binding pockets.
Free energy calculations (MM/PBSA) quantify binding affinities .
Stability and Degradation
Basic Question: Q. What storage conditions ensure compound stability? Store at –20°C in amber vials under argon. Avoid prolonged exposure to light, humidity, or acidic/basic conditions, which hydrolyze the lactam ring .
Advanced Question: Q. What degradation pathways occur under accelerated stability conditions (40°C/75% RH)?
- Hydrolysis : Lactam ring opening forms carboxylic acid derivatives.
- Oxidation : Benzyl groups degrade to quinone analogs.
Characterize degradation products via LC-HRMS and NMR, and model kinetics using Arrhenius plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
